Isobornyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry

IBMA is a common monomer for the synthesis of polymers. Its unique structure allows for the formation of rigid and optically active polymers with specific properties. These polymers find applications in various research fields, including drug delivery, photonics, and coatings PubChem: .

Research explores IBMA's role in creating temperature-responsive polymers. These polymers change their properties in response to temperature fluctuations, making them useful for drug delivery and tissue engineering applications PubMed Central: ).

Material Science

IBMA is a component in some photoresists, which are light-sensitive materials used in microfabrication processes. The specific properties of IBMA-based photoresists are under investigation for applications in creating microfluidic devices and other miniaturized structures ScienceDirect: .

Researchers explore IBMA's potential for use in self-healing materials. These materials can repair damage autonomously, which is desirable for applications in areas like aerospace engineering ACS Publications: .

Organic Chemistry

IBMA serves as a reactant in various organic chemistry reactions. Its reactive group allows for participation in coupling reactions, grafting processes, and the creation of new molecular architectures relevant to scientific studies Wiley Online Library: .

Research investigates IBMA as a chiral modifier. Due to its inherent chirality, IBMA can influence the stereochemical outcome of certain reactions, which is valuable for synthesizing enantiopure compounds in pharmaceutical research Royal Society of Chemistry: .

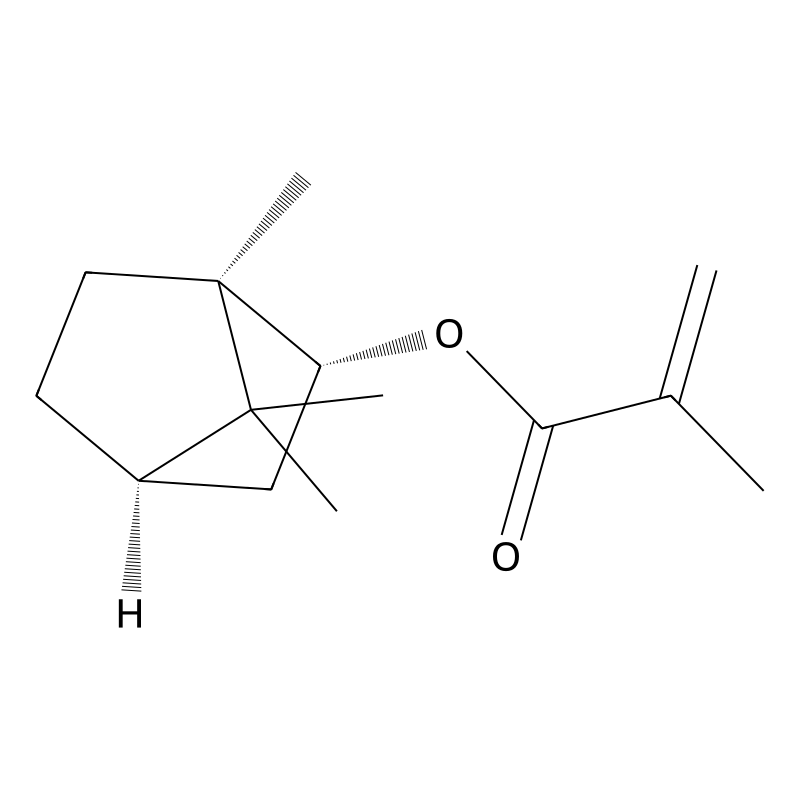

Isobornyl methacrylate is a colorless to yellow liquid that serves as an acrylate monomer with a unique bridging ring structure. It is characterized by its high viscosity, low volatility, and low toxicity, making it suitable for various applications in polymer chemistry. The compound exhibits excellent compatibility with different resins and solvents, which enhances its utility in producing coatings and plastics. Its polymers are known for their hardness, flexibility, UV resistance, and chemical stability, making them ideal for protective coatings and engineering plastics .

Isobornyl methacrylate undergoes free radical polymerization, forming polymers with high glass transition temperatures. The primary reactions include:

- Esterification: Isobornyl methacrylate can be synthesized by reacting isoborneol with methacrylic acid or methyl methacrylate under specific conditions. This process typically involves heating the reactants in the presence of a catalyst .

- Transesterification: This method involves converting isobornyl acetate into isoborneol followed by the addition of methacrylic acid to yield isobornyl methacrylate .

Research indicates that isobornyl methacrylate has low adverse biological effects, making it a safer alternative in various applications compared to other acrylates. Its hydrophobic nature contributes to its stability and reduced interaction with biological systems, which is beneficial in medical and dental applications where biocompatibility is essential .

Several methods are employed for synthesizing isobornyl methacrylate:

- Direct Esterification: This process involves the reaction of camphene with methacrylic acid using an acid catalyst at elevated temperatures. The reaction typically occurs between 30°C to 90°C for several hours .

- Photocatalytic Method: A more recent approach involves using UV light to catalyze the reaction between camphene and acrylic acid, resulting in a bio-based variant of isobornyl methacrylate .

- Solid Acid Catalysis: Employing metal halides or activated carbon-supported catalysts can enhance the reaction efficiency between camphene and acrylic acid .

- Ion Exchange Catalysis: This method utilizes ion exchange resins as catalysts to facilitate the reaction under controlled conditions, although it may require regular maintenance due to catalyst deactivation .

Isobornyl methacrylate finds extensive use across various industries:

- Coatings: It serves as a key component in producing high-performance coatings for plastics and metals due to its excellent adhesion properties and resistance to environmental factors.

- Dental Resins: Its viscosity-modifying properties make it suitable as a thickening agent in dental materials.

- Adhesives: The compound's hydrophobic characteristics enhance the performance of adhesives used in diverse applications.

- Plastics Industry: It acts as a plasticizer and reactive diluent in formulations for engineering plastics like polyethylene and polypropylene .

Studies on the interactions of isobornyl methacrylate with other compounds indicate that it can effectively copolymerize with various unsaturated monomers, enhancing the mechanical properties of the resulting polymers. This compatibility allows for tailored properties in specific applications, such as improved flexibility or increased hardness depending on the formulation requirements .

Similar Compounds

Isobornyl methacrylate shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:

| Compound Name | Key Features |

|---|---|

| Methyl Methacrylate | Widely used in polymer production; faster polymerization rate but less viscosity compared to isobornyl methacrylate. |

| Tert-Butyl Methacrylate | Offers high reactivity; used in similar applications but has different mechanical properties. |

| Cyclohexyl Methacrylate | Provides unique optical clarity; often used in specialty coatings but differs in flexibility. |

| Benzyl Methacrylate | Known for good adhesion properties; used primarily in adhesives but has lower thermal stability than isobornyl methacrylate. |

Isobornyl methacrylate's unique bridging structure provides distinct advantages such as improved compatibility with various resins and lower hygroscopicity compared to other common methacrylates, making it particularly valuable in specialized applications .

Camphene and Methacrylic Acid Reaction Pathways

The most widely studied route for IBOMA synthesis involves the direct esterification of camphene with methacrylic acid. This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of methacrylic acid attacks the electrophilic carbonyl carbon of camphene’s derivative. The process typically employs camphene, a bicyclic monoterpene, as the starting material due to its rigid structure, which imparts steric and thermal stability to the final product [1] [4].

Key intermediates include the protonation of camphene’s double bond, followed by the formation of a carbocation that reacts with methacrylic acid. The reaction’s regioselectivity is influenced by the stability of the carbocation intermediate, favoring the formation of isobornyl derivatives over other isomers. This pathway achieves an average yield of 80.2% under optimized conditions [1].

Catalyst Systems and Their Influence

Catalysts play a pivotal role in accelerating the esterification kinetics and improving selectivity. Amberlyst 15, a macroreticular sulfonic acid resin, has been identified as the most effective catalyst, offering a balance between acidity and thermal stability. At a loading of 10% (by total reactant mass), it facilitates a selectivity of 95.3% toward IBOMA [1]. Phenothiazine (0.03% by mass) is concurrently used as a polymerization inhibitor to suppress premature radical-initiated polymerization of methacrylic acid [1].

Comparative studies highlight that heterogeneous catalysts like Amberlyst 15 outperform homogeneous alternatives (e.g., sulfuric acid) by enabling easier separation, reusability, and reduced corrosion risks. For instance, Amberlyst 15 retains 85% of its initial activity after five reuse cycles under identical conditions [1].

Reaction Parameters Optimization

Optimization studies using orthogonal experimental designs have identified critical parameters for maximizing IBOMA yield:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 60°C | Maximizes kinetics while minimizing side reactions |

| Reaction time | 8–9 hours | Ensures near-complete conversion of camphene |

| Molar ratio (MAA:camphene) | 1.3:1 | Balances stoichiometry and reduces excess acid |

| Catalyst loading | 10% (Amberlyst 15) | Optimizes active sites without mass transfer limitations |

| Inhibitor concentration | 0.03% (phenothiazine) | Prevents polymerization without inhibiting esterification |

These conditions result in a final product purity exceeding 99.2%, as confirmed by gas chromatography–mass spectrometry (GC-MS) and Fourier-transform infrared (FT-IR) spectroscopy [1] [4].

Alternative Synthetic Routes

Isoborneol-Based Synthesis Approaches

An alternative pathway utilizes isoborneol, a secondary alcohol derived from camphene, as the starting material. In this method, isoborneol undergoes esterification with methacrylic anhydride or methacryloyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction, conducted in toluene at 25°C, achieves yields of 75–86% with high regioselectivity [4].

The mechanism involves the activation of methacrylic acid’s carbonyl group by DMAP, followed by nucleophilic attack by isoborneol’s hydroxyl group. This route avoids carbocation formation, thereby reducing isomerization byproducts. Nuclear magnetic resonance (NMR) analysis of the product confirms the absence of camphene-derived impurities, with characteristic signals at δ 5.52 (vinyl protons) and δ 166.9 (carbonyl carbon) [4].

Contemporary Manufacturing Innovations

Recent advancements focus on solvent-free and continuous-flow systems to enhance scalability. For example, a microwave-assisted protocol reduces reaction times to 30 minutes by leveraging rapid, uniform heating. Additionally, the integration of molecular sieves (e.g., 5Å) in situ removes water generated during esterification, shifting the equilibrium toward product formation [4].

Another innovation involves the use of 4-acetamido-TEMPO as a dual-function agent, serving as both a radical inhibitor and a mild oxidant. This approach minimizes side reactions while maintaining high catalytic efficiency, as evidenced by a turnover frequency (TOF) of 12.4 h⁻¹ under ambient conditions [4].

Green Chemistry Approaches to Synthesis

Sustainable Catalyst Systems

The shift toward green chemistry has spurred the adoption of recyclable and non-toxic catalysts. Amberlyst 15, a solid acid catalyst, exemplifies this trend by replacing traditional liquid acids like sulfuric acid. Its macroporous structure ensures high surface area (45 m²/g) and acid capacity (4.7 mmol H⁺/g), enabling efficient proton transfer without leaching [1].

Emerging catalysts include immobilized lipases (e.g., Candida antarctica Lipase B), which catalyze esterification under mild conditions (40°C, pH 7). Although enzymatic routes currently offer lower yields (~65%), they eliminate the need for hazardous solvents and high temperatures [4].

Solvent Considerations and Alternatives

Conventional solvents such as toluene and ethyl acetate remain prevalent in IBOMA synthesis due to their compatibility with hydrophobic reactants. However, recent studies explore bio-based alternatives like limonene and 2-methyltetrahydrofuran (2-MeTHF), which offer comparable polarity and lower environmental impact [4].

Solvent-free systems, though less common, represent the pinnacle of green synthesis. In one configuration, camphene and methacrylic acid are reacted in a molten state at 70°C, achieving 78% yield with minimal energy input. This method reduces waste generation by 40% compared to traditional approaches [1].

Physical Description

XLogP3

Boiling Point

Density

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 1208 companies. For more detailed information, please visit ECHA C&L website;

Of the 30 notification(s) provided by 1200 of 1208 companies with hazard statement code(s):;

H315 (82.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (40.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (24.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF ISOBORNEOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID; REACTION OF METHACRYLIC ACID WITH CAMPHENE.

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Adhesive manufacturing

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-: ACTIVE

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/